molecular formula C10H11NO2 B118917 (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid CAS No. 151004-93-2

(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B118917
CAS No.: 151004-93-2
M. Wt: 177.2 g/mol
InChI Key: OXFGRWIKQDSSLY-SECBINFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-Ascorbic acid 2-phosphate (magnesium) is synthesized through the phosphorylation of L-ascorbic acid. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like pyridine . The reaction conditions are carefully controlled to ensure the selective phosphorylation at the 2-position of the ascorbic acid molecule.

Industrial Production Methods

In industrial settings, the production of L-Ascorbic acid 2-phosphate (magnesium) involves large-scale chemical synthesis followed by purification processes. The compound is often produced in a hydrated form to enhance its stability and solubility . Quality control methods, such as reversed-phase liquid chromatography, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Ascorbic acid 2-phosphate (magnesium) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Its stability allows it to participate in these reactions without rapid degradation .

Common Reagents and Conditions

Common reagents used in the reactions of L-Ascorbic acid 2-phosphate (magnesium) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from the reactions of L-Ascorbic acid 2-phosphate (magnesium) depend on the specific reaction conditions. For example, oxidation reactions may yield dehydroascorbic acid derivatives, while reduction reactions can regenerate the original ascorbic acid .

Scientific Research Applications

L-Ascorbic acid 2-phosphate (magnesium) has a wide range of scientific research applications:

Properties

IUPAC Name

(1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFGRWIKQDSSLY-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424903
Record name (1R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151004-93-2
Record name (1R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
Reactant of Route 2
(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
Reactant of Route 3
(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
Reactant of Route 4
(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
Reactant of Route 5
(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
Reactant of Route 6
(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
Customer
Q & A

Q1: What are the advantages of using enzymatic hydrolysis for the synthesis of (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid?

A1: Enzymatic hydrolysis, specifically using CAL-B lipase, offers a highly enantioselective method for obtaining this compound. This method utilizes dynamic kinetic resolution of the corresponding ethyl ester in aqueous NH4OAc buffer, achieving a high enantiomeric excess (ee) of 98% and a good yield of 85% []. This approach bypasses the need for harsh chemical reagents and often results in milder reaction conditions, contributing to a potentially greener and more sustainable synthesis.

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